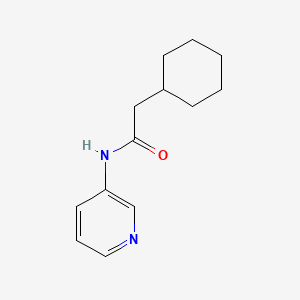

2-cyclohexyl-N-(pyridin-3-yl)acetamide

Description

Contextualization of Acetamide (B32628) Derivatives in Contemporary Medicinal Chemistry Research

Acetamide derivatives represent a cornerstone in the architecture of modern pharmaceuticals. galaxypub.copatsnap.com The amide bond is a fundamental linkage in both organic chemistry and the synthesis of medicinal compounds. galaxypub.coarchivepp.com These derivatives are recognized for their extensive range of biological activities, which include anti-inflammatory, antimicrobial, anti-tumor, analgesic, and antihypertensive effects. galaxypub.cotandfonline.com

The versatility of the acetamide scaffold allows medicinal chemists to synthesize a wide array of molecules with tailored pharmacokinetic and pharmacodynamic properties. archivepp.com Researchers frequently utilize acetamide structures to develop prodrugs, aiming to improve a compound's chemical properties or how it is absorbed and distributed in the body. archivepp.com Furthermore, N-substituted acetamides have been investigated for their ability to inhibit specific enzymes linked to various diseases, from cancer to bacterial infections. patsnap.comacs.org The structural simplicity and the capacity to form hydrogen bonds make acetamide and its derivatives compounds of significant interest in biochemical research. patsnap.com

Elucidation of the Pharmacological Significance of Cyclohexyl and Pyridyl Moieties in Bioactive Molecular Architectures

The molecular architecture of 2-cyclohexyl-N-(pyridin-3-yl)acetamide incorporates two key structural motifs: a cyclohexyl group and a pyridyl group, both of which are highly significant in drug design.

The cyclohexyl group is a prevalent feature in many natural and synthetic drugs. pharmablock.com Its three-dimensional, non-planar structure is often used as a bioisostere for a flat phenyl group, potentially offering more contact points with a target protein. pharmablock.com This can lead to better binding affinity. The rigidity of the cyclohexyl ring, compared to a more flexible alkyl chain, can also be advantageous in drug-receptor interactions. pharmablock.com The lipophilic (fat-loving) nature of the cyclohexyl moiety can be beneficial when a drug needs to bind to a deep, lipophilic pocket on a target protein. pharmablock.com Numerous approved drugs across various therapeutic areas, including antidepressants, anticonvulsants, and cardiovascular agents, contain a cyclohexane (B81311) ring. pharmablock.com

The pyridyl moiety , or pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically useful agents. nih.govrsc.org As an isostere of benzene, this nitrogen-bearing heterocycle is a core component in thousands of drug molecules. nih.govresearchgate.net The inclusion of a pyridine ring in a drug molecule can enhance its biochemical potency, improve metabolic stability, and increase cellular permeability. nih.govrsc.org Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities and are found in drugs for conditions ranging from viral infections to cancer. nih.govontosight.ai

Overview of Current Academic Research Trajectories Pertaining to 2-cyclohexyl-N-(pyridin-3-yl)acetamide and its Structural Analogs

While specific, in-depth academic studies focusing exclusively on 2-cyclohexyl-N-(pyridin-3-yl)acetamide are not extensively documented in publicly available literature, research into its structural analogs provides insight into its potential areas of interest. The investigation of structurally similar compounds often involves exploring their biological activities for potential therapeutic applications.

For instance, research on other N-aryl acetamide derivatives has shown a range of biological effects. One study investigated the insecticidal properties of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide, demonstrating its activity against the cowpea aphid. univ-eloued.dzresearchgate.net Another computational study focused on N-(pyridin-3-yl)pyrimidin-4-amine analogues as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. rsc.org These studies highlight the diverse biological roles that molecules containing the N-(pyridin-3-yl)acetamide core can play.

The synthesis and study of compounds with slight modifications, such as the addition of other functional groups to the cyclohexyl or pyridyl rings, is a common strategy in drug discovery to optimize activity and properties. The availability of analogs like 2-((1R,4r)-4-methylcyclohexyl)-N-(pyridin-3-yl)acetamide and 2-Cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide from chemical suppliers suggests their use in ongoing research and development efforts. bldpharm.combldpharm.com

Table 2: Research on Structural Analogs

| Compound Analog | Research Focus | Potential Application | Reference |

|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Insecticidal Activity | Agriculture | univ-eloued.dz, researchgate.net |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 Inhibition (in silico) | Oncology | rsc.org |

This line of inquiry, exploring the synthesis and biological screening of related molecules, represents the current trajectory of academic and industrial research pertaining to this class of compounds.

Properties

IUPAC Name |

2-cyclohexyl-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIURWXONEBYXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclohexyl N Pyridin 3 Yl Acetamide and Analogs

General Synthetic Routes for N-Substituted Acetamides in Academic Contexts

The construction of the amide bond in N-substituted acetamides is a well-established transformation in organic synthesis. Academic research has yielded a variety of reliable methods, ranging from traditional two-component reactions to more complex multi-component strategies.

Nucleophilic acyl substitution is a fundamental and widely employed strategy for the synthesis of amides. libretexts.org This reaction typically involves the coupling of a carboxylic acid derivative with an amine. The reactivity of the carboxylic acid derivative is crucial, with acyl chlorides and anhydrides being more reactive than esters and carboxylic acids themselves. libretexts.orgvanderbilt.edu

The general mechanism proceeds through a two-stage process: addition of the nucleophile (amine) to the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group with the expulsion of a leaving group. vanderbilt.edu The reactivity of the acyl derivative is influenced by the leaving group's ability to depart and by resonance stabilization. byjus.com For instance, the significant resonance stabilization of the C-N bond in amides renders them the least reactive among carboxylic acid derivatives. vanderbilt.edu

To overcome the relatively low reactivity of carboxylic acids, which possess a poor leaving group (-OH), several activation strategies are employed. libretexts.org One common approach is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org Acid catalysis can also be used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the reaction. byjus.comlibretexts.org

Here is an interactive table summarizing various nucleophilic acyl substitution strategies:

Table 1: Variants of Nucleophilic Acyl Substitution for Amide Synthesis

| Carboxylic Acid Derivative | Amine | Conditions/Reagents | Product | Key Features |

|---|---|---|---|---|

| Acyl Chloride | Primary or Secondary Amine | Typically requires a base to neutralize the HCl byproduct | N-Substituted Amide | Highly reactive, often proceeds at room temperature. youtube.com |

| Acid Anhydride (B1165640) | Primary or Secondary Amine | Can be performed with or without a catalyst | N-Substituted Amide | Generally less reactive than acyl chlorides. vanderbilt.edu |

| Ester | Ammonia, Primary or Secondary Amine | Often requires heating or catalysis | N-Substituted Amide | Known as aminolysis; useful for specific substrates. vanderbilt.edu |

| Carboxylic Acid | Primary or Secondary Amine | Requires a coupling agent (e.g., DCC) or high temperatures | N-Substituted Amide | Direct conversion is challenging due to the basicity of amines. libretexts.org |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example and is widely used for the synthesis of α-acetamido carboxamide derivatives. nih.govnih.gov This reaction involves the combination of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. nih.govtcichemicals.com

The Ugi reaction is highly valued for its operational simplicity (one-pot synthesis) and its ability to generate diverse molecular scaffolds, making it a key tool in the construction of compound libraries for medicinal chemistry. tcichemicals.comorganic-chemistry.org The mechanism is thought to proceed through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, and a subsequent Mumm rearrangement leads to the final α-acylamino-carboxamide product. nih.gov

The versatility of the Ugi reaction can be expanded by using alternative reactants for each of the four components, enabling the synthesis of a wide array of biologically active molecules and complex structures. nih.gov For instance, ammonium (B1175870) chloride has been used as a versatile reagent in modified Ugi reactions. researchgate.net

Specific Synthetic Protocols for the Construction of the 2-cyclohexyl-N-(pyridin-3-yl)acetamide Core Structure and Closely Related Analogs

The synthesis of the specific molecule 2-cyclohexyl-N-(pyridin-3-yl)acetamide and its analogs can be achieved through the general methods described above. The key starting materials would be cyclohexylacetic acid or a derivative thereof, and 3-aminopyridine (B143674).

A plausible synthetic route would involve the reaction of cyclohexylacetyl chloride with 3-aminopyridine. This reaction would fall under the category of nucleophilic acyl substitution. Alternatively, cyclohexylacetic acid could be coupled with 3-aminopyridine using a coupling agent like DCC.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of N-substituted acetamides, factors such as solvent, temperature, catalyst, and the nature of the reactants and reagents play a significant role.

In the context of nucleophilic acyl substitution, the choice of base is important when using acyl chlorides to neutralize the generated HCl without promoting side reactions. For DCC couplings, the reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. The removal of the dicyclohexylurea byproduct can sometimes be challenging and requires careful purification.

The development of transition-metal-free synthetic strategies is an area of active research. For example, a method for the synthesis of N-aryl amides has been developed using aryltriazenes and acetonitrile (B52724), with acetonitrile acting as the nitrogen donor and water as the oxygen source, promoted by a Brønsted acidic ionic liquid. arabjchem.org

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netnih.govmdpi.com This method utilizes microwave irradiation to rapidly heat the reaction mixture.

In the synthesis of acetamides, microwave irradiation has been successfully applied to various reaction types, including the direct amidation of carboxylic acids and the reaction of esters with amines. researchgate.net Solvent-free conditions under microwave irradiation have also been explored as a green chemistry approach. researchgate.net

For example, a series of new acetamide (B32628) derivatives were synthesized using microwave irradiation, which reduced the reaction time from 2-3 hours to a few minutes and resulted in moderate to good yields. mdpi.com In another study, N,N'-disubstituted acetamidine (B91507) ligands were synthesized in moderate to high yields using microwave activation. researchgate.net The use of simultaneous cooling while applying microwave energy, a technique known as Enhanced Microwave Synthesis (EMS), can lead to even greater yields and cleaner reactions by allowing for a higher, constant level of microwave energy to be applied at lower bulk temperatures. psu.edu

The following table provides a comparison of conventional heating versus microwave-assisted synthesis for a hypothetical acetamide synthesis:

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Energy Input | Conduction, convection | Direct dielectric heating psu.edu |

| Temperature Control | Slower, less precise | Rapid, precise |

| Yield | Often lower | Often higher nih.gov |

| Side Reactions | More prevalent | Often reduced |

| Solvent Usage | Typically requires a solvent | Can often be performed under solvent-free conditions researchgate.net |

Advanced Derivatization Strategies for Structural Elaboration and Library Synthesis

Following the initial synthesis of a core structure like 2-cyclohexyl-N-(pyridin-3-yl)acetamide, further structural modifications can be introduced to create a library of related compounds for structure-activity relationship (SAR) studies. These derivatization strategies aim to explore the chemical space around the core molecule to optimize its biological or material properties.

Derivatization can be used to introduce a variety of functional groups to different parts of the molecule. For example, modifications could be made to the cyclohexyl ring, the pyridinyl group, or the acetamide linker. These modifications can alter properties such as solubility, lipophilicity, and metabolic stability.

The synthesis of libraries of compounds is often facilitated by high-throughput techniques and parallel synthesis. The Ugi reaction, as mentioned earlier, is particularly well-suited for library synthesis due to its one-pot nature and the ability to vary four different components. tcichemicals.comorganic-chemistry.org

For instance, flavonoid acetamide derivatives have been synthesized to improve their bioavailability and antioxidant properties. nih.govresearchgate.net In another example, iodoacetamide (B48618) derivatives have been synthesized for use in proteomic studies. researchgate.net These examples highlight how derivatization can be used to tune the properties of a molecule for a specific application.

Introduction of Diverse Functional Groups on the Cyclohexyl and Pyridyl Scaffolds

The independent modification of the cyclohexyl and pyridyl moieties of 2-cyclohexyl-N-(pyridin-3-yl)acetamide is a key strategy for generating a library of analogs. Late-stage functionalization techniques are particularly valuable as they allow for the diversification of a common core structure, which can accelerate the drug discovery process.

The introduction of functional groups on the cyclohexyl ring can be achieved through various C-H activation strategies. Transition-metal catalysis, often employing palladium, rhodium, or ruthenium, can direct the installation of new functionalities at specific positions. The amide group within the parent molecule can potentially serve as a directing group, guiding the catalyst to activate specific C-H bonds on the cyclohexyl ring. For instance, palladium-catalyzed C(sp³)–H arylation could introduce various aryl groups. Photoredox catalysis offers another mild and efficient approach for the functionalization of C-H bonds, enabling the introduction of alkyl, fluoroalkyl, and other groups.

On the pyridyl scaffold , the electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack and radical reactions. The Minisci reaction, for example, is a powerful tool for the direct alkylation and acylation of pyridines. By generating a radical species in the presence of a protonated pyridine, a new carbon-carbon bond can be formed, typically at the C-2 or C-4 position relative to the nitrogen atom. Furthermore, late-stage halogenation of the pyridine ring, followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), provides a versatile platform for introducing a wide array of substituents, including aryl, alkyl, and amino groups.

Table 1: Representative Methodologies for Functional Group Introduction

| Scaffold | Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Cyclohexyl | Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide, Oxidant | Aryl |

| Cyclohexyl | Photoredox Alkylation | Photocatalyst, Light, Alkyl Halide | Alkyl |

| Pyridyl | Minisci Alkylation | AgNO₃, (NH₄)₂S₂O₈, Carboxylic Acid | Alkyl |

| Pyridyl | Halogenation/Suzuki Coupling | 1. NBS/NIS 2. Pd Catalyst, Arylboronic Acid, Base | Aryl |

| Pyridyl | Buchwald-Hartwig Amination | Pd Catalyst, Amine, Base | Amino |

This table presents representative examples of synthetic methodologies and is not exhaustive.

Regioselective Functionalization Approaches for Novel Analogs

Achieving regioselectivity in the functionalization of both the cyclohexyl and pyridyl rings is paramount for systematically probing the chemical space around 2-cyclohexyl-N-(pyridin-3-yl)acetamide.

For the cyclohexyl ring , directing group strategies are essential for controlling the position of functionalization. The inherent amide functionality can be exploited, or a temporary directing group can be installed on a precursor, such as a functionalized cyclohexylacetic acid, prior to amide bond formation. These directing groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, leading to high regioselectivity. For instance, an 8-aminoquinoline (B160924) directing group attached to the cyclohexylacetic acid precursor can facilitate palladium-catalyzed arylation at the γ-position of the cyclohexyl ring.

On the pyridyl scaffold , the inherent electronic properties of the ring often dictate the regioselectivity of reactions. For electrophilic substitutions, the reactivity is generally low, but under forcing conditions, substitution can occur at the 3- and 5-positions. However, for radical and nucleophilic reactions, the C-2, C-4, and C-6 positions are generally favored. To achieve functionalization at other positions, such as C-5 or C-6, one might start with a pre-functionalized 3-aminopyridine derivative. For example, starting with a halogenated 3-aminopyridine allows for the introduction of a variety of substituents at a specific position via cross-coupling reactions after the formation of the acetamide. Directed ortho-metalation (DoM) strategies on substituted pyridines can also provide access to specific regioisomers.

Table 2: Regioselective Functionalization Strategies

| Scaffold | Position | Method | Key Reagents | Resulting Analog Type |

| Cyclohexyl | γ-position | Directing Group-Assisted C-H Arylation | Pd(OAc)₂, 8-aminoquinoline directing group | γ-Aryl-cyclohexyl analog |

| Pyridyl | C-2/C-4 | Minisci Reaction | Radical Precursor, Acid | C-2/C-4-Alkyl/Acyl-pyridyl analog |

| Pyridyl | C-5 | Synthesis from pre-functionalized starting material | 5-Bromo-3-aminopyridine, Suzuki coupling | C-5-Aryl-pyridyl analog |

| Pyridyl | C-6 | Directed ortho-Metalation | n-BuLi, Electrophile on a protected pyridine | C-6-Substituted-pyridyl analog |

This table illustrates potential regioselective approaches for the synthesis of novel analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Probing of the Cyclohexyl Moiety: Effects on Biological Efficacy and Ligand-Target Interactions

The cyclohexyl group, a saturated carbocycle, plays a significant role in the molecule's interaction with its biological target, primarily through hydrophobic interactions. Its size, shape, and conformational flexibility are key determinants of binding affinity.

Systematic probing of this moiety involves several strategies:

Ring Size Variation: Expanding or contracting the ring (e.g., to cycloheptyl or cyclopentyl) alters the volume and surface area, which can fine-tune the fit within a binding site.

Introduction of Unsaturation: Converting the cyclohexyl to a cyclohexenyl or phenyl group introduces rigidity and the potential for different types of interactions, such as pi-pi stacking researchgate.net.

Substitution: Introducing substituents onto the cyclohexyl ring can modulate lipophilicity, introduce new interaction points (e.g., hydrogen bond donors/acceptors), and influence the preferred conformation of the ring. For instance, adding a methyl group can enhance hydrophobic interactions or create steric hindrance.

Interactive Table: Hypothetical Modifications of the Cyclohexyl Moiety and Their Predicted Effects

| Modification | Predicted Effect on Lipophilicity | Potential Impact on Ligand-Target Interaction |

| Cyclohexyl to Cyclopentyl | Decrease | May improve fit if binding pocket is smaller; loss of some hydrophobic contact. |

| Cyclohexyl to Cycloheptyl | Increase | May enhance hydrophobic interactions if pocket is large enough; could also cause steric clash. |

| Cyclohexyl to Phenyl | Increase | Introduces planarity; enables potential for pi-stacking interactions. |

| Addition of 4-methyl group | Increase | Enhances hydrophobic binding; can influence ring conformation (equatorial preference). |

| Addition of 4-hydroxyl group | Decrease | Introduces hydrogen bonding capability; may improve solubility. |

Comprehensive Analysis of Pyridinyl Ring Substitution Patterns and Bioisosteric Replacements

The position of the nitrogen atom in the pyridine (B92270) ring relative to the acetamide (B32628) linker is critical. In 2-cyclohexyl-N-(pyridin-3-yl)acetamide, the nitrogen is at the 3-position (meta). This has distinct stereoelectronic consequences compared to 2- (ortho) or 4- (para) isomers.

3-Pyridyl (meta): The nitrogen atom's electron-withdrawing effect is primarily inductive. This position makes the ring nitrogen a hydrogen bond acceptor without significantly decreasing the electron density of the amide nitrogen. The dipole moment of the molecule is influenced by this arrangement.

2-Pyridyl (ortho): The proximity of the ring nitrogen to the amide linker can lead to intramolecular hydrogen bonding, which would restrict the molecule's conformation. The nitrogen's strong electron-withdrawing effect could also decrease the basicity of the amide nitrogen.

4-Pyridyl (para): The nitrogen atom exerts a strong electron-withdrawing effect through resonance, which can significantly impact the electronic properties of the entire aromatic system and the attached amide group.

The electronegative nitrogen atom in the pyridine ring withdraws electron density from the carbon atoms, creating partial positive charges, particularly at positions 2, 4, and 6, which influences how the ring interacts with its environment ijnrd.org. The choice of isomer is therefore a critical design element in drug discovery nih.gov.

Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. Replacing the pyridine ring with other heterocycles can alter potency, selectivity, and pharmacokinetic properties.

Common bioisosteric replacements for pyridine include:

Phenyl Ring: Replacing the pyridine with a substituted phenyl ring removes the hydrogen bond accepting nitrogen but allows for fine-tuning of electronic properties through various substituents (e.g., -CN, -CF3) researchgate.net.

Other Heterocycles: Rings like pyrimidine, pyrazole, thiazole, or thiophene can be substituted to change the hydrogen bonding pattern, dipole moment, and metabolic stability cambridgemedchemconsulting.comekb.eg. For example, replacing a phenyl ring with a pyridazine has been shown to reduce LogP by two units, improving water solubility cambridgemedchemconsulting.com.

Benzonitrile: The nitrile group (-CN) can mimic the hydrogen-bond accepting ability of the pyridine nitrogen researchgate.net. 2-Substituted benzonitriles have been used as effective bioisosteres for 4-substituted pyridines researchgate.net.

Interactive Table: Bioisosteric Replacements for the Pyridin-3-yl Ring

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Pharmacological Consequence |

| Pyridin-3-yl | Phenyl | Remove H-bond acceptor, modulate electronics with substituents. | Altered solubility, potential loss of key H-bond interaction, modified metabolic profile. |

| Pyridin-3-yl | Thiophen-3-yl | Similar size and electronics, different heteroatom. | May retain activity with altered pharmacokinetic properties. |

| Pyridin-3-yl | Pyrimidin-5-yl | Introduce a second nitrogen atom to alter H-bonding and polarity. | Improved solubility, potential for new interactions, may affect metabolic stability. |

| Pyridin-3-yl | 3-Cyanophenyl | Nitrile group mimics the pyridine nitrogen as an H-bond acceptor. researchgate.net | Can retain binding affinity while potentially improving metabolic stability. researchgate.net |

Examination of the Acetamide Linker and Substituents on its Alpha-Carbon and Nitrogen Atoms

The acetamide linker (-CH2-CO-NH-) provides a specific spatial arrangement between the cyclohexyl and pyridinyl moieties and contains key functional groups for target interaction. The amide bond is relatively rigid due to resonance, which helps to lock in a specific conformation. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively.

Modifications to this linker can have profound effects:

Alpha-Carbon Substitution: Adding substituents to the carbon atom adjacent to the carbonyl group can introduce chirality, create steric bulk to orient the molecule in a binding pocket, or add new functional groups for interaction.

Nitrogen Atom Substitution: N-alkylation (e.g., N-methylation) removes the hydrogen bond donating capability of the amide N-H group, which can be a critical test of its importance in receptor binding. Such a modification would also increase the molecule's lipophilicity.

Linker Homologation or Isosteric Replacement: Increasing the length of the carbon chain (e.g., to a propanamide) alters the distance and vector between the two end groups. Replacing the amide bond with bioisosteres like an ester, a reverse amide, or a sulfonamide would significantly change the electronic and hydrogen-bonding properties. In some complex molecules, replacing an acetamide group with an alkylurea has been shown to retain activity while reducing toxicity nih.gov.

Conformational Analysis of 2-cyclohexyl-N-(pyridin-3-yl)acetamide and Analogs and its Correlation with Biological Activity

Key conformational features include:

Cyclohexyl Ring Conformation: The cyclohexyl ring typically adopts a low-energy chair conformation. The acetamide group can be attached in either an axial or equatorial position, with the equatorial position generally being more stable and preferred to minimize steric hindrance.

Amide Bond Planarity: The amide bond (-CO-NH-) is planar, which restricts rotation. However, rotation is possible around the adjacent single bonds (the CH2-CO bond and the NH-C(pyridyl) bond). The relative orientation of the cyclohexyl and pyridinyl rings is determined by the torsion angles around these bonds.

Molecular Mechanism of Action and Biological Target Identification

Assessment of Broader Cellular Pathway Perturbations of 2-cyclohexyl-N-(pyridin-3-yl)acetamide

The biological activity of 2-cyclohexyl-N-(pyridin-3-yl)acetamide is understood through its interaction with various cellular pathways. Research into its molecular mechanism of action has revealed significant effects on cell cycle regulation, apoptosis, cell proliferation, and microbial growth, as well as the modulation of oxidative stress. These broader cellular perturbations highlight its potential as a bioactive compound.

Mechanisms of Apoptosis Induction and Cell Cycle Dysregulation

While direct studies on 2-cyclohexyl-N-(pyridin-3-yl)acetamide are specific, the broader class of acetamide (B32628) and cyclohexane (B81311) derivatives has been investigated for the ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle. For instance, certain cyclohexane-1-carboxamide derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cell lines (MCF-7). orientjchem.org This suggests a potential mechanism of action involving the disruption of mitotic processes.

The process of apoptosis is a key target in cancer therapy. nih.gov Studies on other structurally related compounds, such as thiazole-2-acetamide derivatives, have shown they can activate intrinsic apoptotic pathways. nih.gov These pathways are often mediated by the activation of key executioner proteins like caspases (e.g., caspase-3 and caspase-9) and modulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, including the pro-apoptotic protein Bax. nih.gov The induction of apoptosis in cancer cells is a preferred mechanism as it avoids the inflammatory response associated with necrosis. nih.gov While these findings are for related but distinct molecules, they provide a framework for investigating the potential apoptotic and cell-cycle-disrupting mechanisms of 2-cyclohexyl-N-(pyridin-3-yl)acetamide.

| Compound Class/Derivative | Observed Effect | Cell Line | Key Pathway/Mediators | Source |

|---|---|---|---|---|

| 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide (Compound 5i) | Induction of apoptosis and cell cycle arrest at G2/M phase | MCF-7 (Breast Cancer) | Apoptosis at Pre-G1 phase | orientjchem.org |

| Thiazole-2-acetamide derivatives | Apoptosis induction | Cancer cell lines | Activation of Caspase-3, Caspase-9, Bax; Down-regulation of Bcl-2 | nih.gov |

| Tricyclohexyltin p-methoxycinnamate | Apoptosis induction and cell cycle arrest | HT-29 (Colon Cancer) | Cell cycle arrest at sub-G0 phase | nih.gov |

Inhibition of Cell Proliferation and Growth

The inhibition of cellular proliferation is a hallmark of many therapeutic compounds. Derivatives of acetamide have shown significant antiproliferative and cytotoxic activities across various cancer cell lines. researchgate.netmdpi.com For example, N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide, which shares the N-cyclohexyl acetamide core, was found to inhibit epidermal growth factor receptor (EGFR) signaling. nih.gov This inhibition led to a decrease in the phosphorylation of downstream proteins like ERK and Akt, ultimately attenuating cell proliferation and migration in human lung cancer cells. nih.gov

Furthermore, other N-pyridinyl acetamide derivatives have demonstrated potent cytotoxic activity against cancer cells, such as the MDA-MB-231 breast cancer line. mdpi.com The antiproliferative effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

| Compound/Derivative | Target Cell Line | Activity/IC50 Value | Mechanism of Action | Source |

|---|---|---|---|---|

| N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide (NDS-41119) | Human Lung Cancer Cells | IC50 = 6.16±0.88 µM | Inhibition of EGFR signaling pathway | nih.gov |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 (Breast Cancer) | IC50 = 1.4 µM | Potential VEGFR2 inhibition, cytotoxicity | mdpi.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 (Liver Cancer) | IC50 = 22.6 µM | Cytotoxicity | mdpi.com |

Antimicrobial Activity and Biofilm Formation Inhibition

Compounds containing pyridine (B92270) and acetamide moieties have been recognized for their potential antimicrobial properties. mdpi.com Research on complex molecules incorporating an N-cyclohexyl acetamide structure has demonstrated good antibacterial activity against a range of pathogens, including both Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net Similarly, imidazo[1,2-a]pyridin-3-amines featuring a cyclohexyl group have shown significant activity against S. aureus. nih.gov

A major challenge in combating microbial infections is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antimicrobial agents. mdpi.com The ability to inhibit biofilm formation is a crucial therapeutic strategy. nih.gov Derivatives containing a pyridin-3-yl group, such as 3-(pyridine-3-yl)-2-oxazolidinones, have exhibited universal antibiofilm activity, with some showing significant, concentration-dependent inhibition of biofilm development. nih.gov Certain acetamide derivatives have also been shown to inhibit biofilm formation in specific bacteria like Leptospirillum ferrooxidans. cabidigitallibrary.org These findings suggest that 2-cyclohexyl-N-(pyridin-3-yl)acetamide may possess similar capabilities to disrupt bacterial growth and communication.

| Compound/Derivative | Target Microorganism | Activity Noted | Source |

|---|---|---|---|

| N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Good inhibition at 6.25 µg/mL | researchgate.net |

| Imidazo[1,2-a]pyridin-3-amines with N-cyclohexyl group | S. aureus ATCC 13709, MRSA ATCC 33591 | MIC of 3.91 μg/mL | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. pneumoniae) | Strong antibacterial and antibiofilm activity | nih.gov |

| 2-(4-chloro phenyl)-N-(2-oxotetradydrofuran-3-yl)acetamide | Leptospirillum ferrooxidans | Significant biofilm inhibition at 1.0 μg/mL | cabidigitallibrary.org |

Modulation of Oxidative Stress Pathways (e.g., Antioxidant Activity)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in numerous diseases. nih.gov Compounds with antioxidant activity can mitigate this damage. nih.gov Various acetamide derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov

Studies on compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide have confirmed antioxidant activity. researchgate.net The antioxidant capacity of such compounds is often assessed using in vitro assays that measure their ability to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govmdpi.com Additionally, their effect on cellular ROS and nitric oxide (NO) production in macrophage cell lines can be evaluated to determine their potential anti-inflammatory and antioxidant effects within a biological system. nih.govnih.gov

| Compound Class/Derivative | Assay/Method Used | Observed Activity | Source |

|---|---|---|---|

| N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide | Oxidant/Antioxidant capacity studies | Demonstrated antioxidant activity | researchgate.net |

| Flavonoid acetamide derivatives | DPPH free radical scavenging assay | IC50 values in the range 31.52–198.41 µM | mdpi.com |

| Various new acetamide derivatives | ABTS radical scavenging; ROS and NO production in J774.A1 macrophages | Confirmed in vitro antioxidant activity | nih.govnih.gov |

Computational and Theoretical Chemistry Investigations

Advanced Quantum Chemical Calculations for Molecular Characterization

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the behavior of a molecule at the atomic level. These ab initio methods provide a theoretical framework for understanding molecular geometry, vibrational modes, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry of molecules, including bond lengths and angles, providing a static, lowest-energy snapshot of the molecule. For molecules containing pyridine (B92270) and acetamide (B32628) moieties, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict these parameters. researchgate.netphyschemres.orgresearchgate.net

Vibrational frequency analysis, also performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net For a compound like 2-cyclohexyl-N-(pyridin-3-yl)acetamide, characteristic vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, indicative of the amide group.

C=O stretching: A strong absorption band, characteristic of the amide carbonyl group, usually found around 1650-1700 cm⁻¹. physchemres.org

C-H stretching: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group are found just below 3000 cm⁻¹. researchgate.net

Ring vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

A detailed theoretical vibrational analysis would provide a complete infrared spectrum, where each peak is assigned to a specific molecular motion.

Table 1: Predicted Characteristic Vibrational Frequencies for 2-cyclohexyl-N-(pyridin-3-yl)acetamide (Note: These are representative ranges based on similar structures; specific calculated values are not publicly available.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | 1650 - 1700 |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Cyclohexyl Ring | Aliphatic C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. grafiati.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). sapub.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyridine-containing acetamide derivatives, the HOMO is often localized on the electron-rich pyridine ring and amide nitrogen, while the LUMO may be distributed over the pyridine and carbonyl groups. nih.govrsc.org From these energies, global reactivity descriptors such as chemical potential, hardness, and softness can be calculated to quantify the molecule's reactivity profile.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Measure of polarizability |

Computational methods can accurately predict various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. physchemres.org These theoretical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. rsc.org It calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. For this molecule, transitions would likely be of π→π* character, involving the aromatic pyridine system.

IR Spectroscopy: As mentioned in section 5.1.1, DFT calculations provide harmonic vibrational frequencies that correlate directly with the peaks in an experimental IR spectrum.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor.

Molecular docking simulations are employed to investigate the binding of 2-cyclohexyl-N-(pyridin-3-yl)acetamide to the active sites of several key proteins implicated in various diseases.

SARS-CoV-2 3CLpro: The 3C-like protease (3CLpro or Main Protease, Mpro) is a crucial enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drugs. ukm.mymdpi.comnih.gov

HIV-1 RT: Human Immunodeficiency Virus-1 Reverse Transcriptase is a vital enzyme for the replication of the HIV virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket of the enzyme, disrupting its function. nih.gov

IGF-1R: The Insulin-like Growth Factor 1 Receptor is a transmembrane tyrosine kinase that plays a significant role in cell proliferation and survival, and its over-expression is linked to various cancers. nih.govbipublication.comresearchgate.net

COX-2: Cyclooxygenase-2 is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govresearchgate.netmdpi.comscbt.com

The output of a docking simulation provides a binding affinity score (often in kcal/mol), which estimates the strength of the ligand-protein interaction, and a predicted binding pose, which details the specific interactions.

While specific docking studies for this compound against HIV-1 RT, IGF-1R, and COX-2 are not publicly available, simulations would theoretically predict its ability to fit within their respective binding sites and estimate its potential inhibitory activity based on the calculated binding affinity and the nature of the molecular interactions formed.

Table 3: Interacting Residue Types in the Binding Site of SARS-CoV-2 Main Protease for 2-cyclohexyl-N-(pyridin-3-yl)acetamide

| Interacting Residue Type | Potential Interacting Group on Ligand | Type of Interaction |

| Polar Amino Acids | Amide (C=O, N-H), Pyridine (N) | Hydrogen Bonding |

| Nonpolar Amino Acids | Cyclohexyl Ring, Pyridine Ring | Hydrophobic, van der Waals |

| Charged Amino Acids | Amide, Pyridine (if protonated) | Electrostatic, Ion-Pairing |

Rational Design of Ligands Based on Computational Insights

The rational design of ligands based on the 2-cyclohexyl-N-(pyridin-3-yl)acetamide scaffold is heavily reliant on computational strategies to optimize binding affinity and selectivity for target enzymes like sEH. nih.govbiorxiv.org Through computational analysis of crystallized enzyme-ligand complexes, researchers can identify key interaction points and pharmacophore features essential for potent inhibition. researchgate.netnih.gov

The insights gained from these computational models are crucial for building robust structure-activity relationships (SAR), which serve as a predictive guide for designing future generations of inhibitors. nih.gov

Exploration of Advanced Computational Methodologies

To move beyond static models of interaction, advanced computational methods are employed to explore the dynamic nature of the ligand-receptor complex and to predict the properties of novel compounds with greater accuracy.

Molecular dynamics (MD) simulations offer a powerful lens through which to view the real-time behavior of 2-cyclohexyl-N-(pyridin-3-yl)acetamide when bound to its target. nih.gov These simulations model the movements and interactions of every atom in the system over time, providing a more realistic depiction of the complex's stability and conformational flexibility. nih.govnih.gov

By analyzing MD trajectories, researchers can assess the stability of key hydrogen bonds and other non-covalent interactions. For instance, simulations can reveal how water molecules mediate interactions at the binding site or how subtle conformational changes in the protein can affect ligand binding. nih.gov Key metrics derived from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help quantify the stability of the ligand-protein complex and the flexibility of specific residues, respectively. nih.govnih.gov This detailed understanding of the dynamic interplay between the ligand and the enzyme is invaluable for refining inhibitor design. nih.gov

| Simulation Metric | Description | Typical Value Range |

|---|---|---|

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time, indicating binding stability. | 0.1 - 3.9 Å |

| RMSF of Active Site Residues | Indicates the flexibility of individual amino acid residues in the binding pocket during the simulation. | 0.5 - 2.5 Å |

| Radius of Gyration (rGyr) | Measures the compactness of the ligand-protein complex. | 4.1 - 6.0 Å |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the ligand that is accessible to the solvent, indicating how buried it is within the binding site. | 90 - 320 Ų |

This table presents typical data ranges for key metrics in MD simulations, based on published studies of similar small molecule-protein complexes. nih.gov

Chemical machine learning (ML) has emerged as a transformative tool for accelerating drug discovery. mit.eduacs.org By training algorithms on large datasets of chemical structures and their associated biological activities, ML models can learn complex quantitative structure-activity relationships (QSAR) to predict the properties of new compounds. nih.govnih.gov

For a class of compounds like sEH inhibitors, an ML model could be developed to predict inhibitory potency (e.g., IC50 values) based solely on molecular structure. nih.gov These models often employ sophisticated methods like random forests or deep neural networks and are trained on descriptors that numerically represent the molecule's features. nih.govulster.ac.uk The predictive power of these models allows for the rapid virtual screening of thousands or even millions of potential derivatives of 2-cyclohexyl-N-(pyridin-3-yl)acetamide, prioritizing the most promising candidates for synthesis and experimental testing. nih.govharvard.edu

Furthermore, explainable AI techniques can be applied to these models to understand which molecular fragments or properties are most influential in determining a compound's activity, providing valuable feedback for medicinal chemists. acs.orgnih.gov The ultimate goal is to create a robust pipeline that not only predicts properties but also generates novel molecular structures with desired characteristics, significantly streamlining the design-test-learn cycle. arxiv.orgnih.gov

| Performance Metric | Description | Example Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates how well the model's predictions fit the observed data for the training set. | 0.831 |

| Q² (Cross-validated R²) | Measures the model's internal predictive ability using cross-validation. | 0.565 |

| R² pred (External Validation) | Evaluates the model's predictive performance on an independent (external) test set. | 0.595 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). | 0.552 |

The values in this table are derived from a published study on a random forest QSAR model for a large set of sEH inhibitors and serve as an example of typical model performance. nih.gov

Rational Drug Design Strategies and Analog Development

Principles and Applications of Scaffold Hopping and Bioisosteric Replacement in Acetamide (B32628) Research

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel compounds with improved properties. researchgate.netnih.gov Bioisosterism involves substituting a functional group within a molecule with another group that retains similar biological activity. researchgate.netnih.gov This technique is fundamental to optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. researchgate.net

Scaffold hopping is a more ambitious form of bioisosteric replacement where the central core or "scaffold" of a molecule is replaced with a structurally different one, while preserving the original biological activity. researchgate.netnih.gov This approach is valuable for navigating new chemical spaces, overcoming patent limitations, and improving properties such as synthetic accessibility and potency. researchgate.netnih.gov

In the context of 2-cyclohexyl-N-(pyridin-3-yl)acetamide, these principles can be applied to generate novel analogs. For instance, the central acetamide linker could undergo bioisosteric replacement with other functionalities to modulate stability and binding interactions. The cyclohexyl or pyridinyl rings could be systematically replaced through scaffold hopping to explore different binding pocket interactions and improve drug-like properties.

Table 1: Potential Bioisosteric Replacements for the 2-cyclohexyl-N-(pyridin-3-yl)acetamide Scaffold

| Original Moiety | Potential Bioisostere | Rationale |

|---|---|---|

| Cyclohexyl | Phenyl, Tetrahydropyran, Piperidine | Explore aromatic interactions, improve solubility, introduce hydrogen bonding capabilities |

| Acetamide Linker | Thioamide, Sulfonamide, Reverse Amide | Modulate metabolic stability, alter hydrogen bonding patterns, change geometric constraints |

| Pyridin-3-yl | Pyrimidin-5-yl, Thiazol-5-yl, Phenyl | Modify basicity, introduce new interaction points, alter ADME properties |

Fragment-Based Drug Design (FBDD) Principles Applied to the 2-cyclohexyl-N-(pyridin-3-yl)acetamide Scaffold

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govnih.gov These initial fragment hits are then optimized and linked together to create more potent, high-affinity ligands. nih.govmdpi.com A common guideline for selecting fragments is the "Rule of Three," which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors, and a LogP of less than 3. nih.gov

The 2-cyclohexyl-N-(pyridin-3-yl)acetamide scaffold itself can be deconstructed into its constituent fragments: a cyclohexyl group, an acetamide linker, and a 3-aminopyridine (B143674) moiety. In an FBDD approach, these or similar fragments would be screened individually against a therapeutic target. Once hits are identified, they can be "grown" or linked to reconstruct a lead compound. For example, a cyclohexyl fragment showing weak binding could be elaborated by adding an acetamide linker and then a pyridinyl headgroup to enhance potency and specificity. researchgate.net This systematic construction allows for a more efficient exploration of the chemical space around the core scaffold. nih.gov

Development of Focused Chemical Libraries for High-Throughput Screening and Target Validation

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target. nih.govnih.gov To enhance the efficiency of HTS, focused chemical libraries are often designed. These libraries contain a curated set of compounds that are more likely to interact with a particular target or target family. ouhsc.edumanuscriptpoint.com

For the 2-cyclohexyl-N-(pyridin-3-yl)acetamide scaffold, a focused library would be synthesized by systematically varying the three main components: the cyclohexyl ring, the acetamide linker, and the pyridine (B92270) ring. This creates a matrix of related compounds that allows for a detailed exploration of the Structure-Activity Relationship (SAR).

Table 2: Example of a Focused Library Design for 2-cyclohexyl-N-(pyridin-3-yl)acetamide Analogs

| R1 (Cycloalkyl/Aryl) | Linker (X) | R2 (Heterocycle) |

|---|---|---|

| Cyclohexyl | -C(O)CH2- | Pyridin-3-yl |

| Cyclopentyl | -C(O)CH2- | Pyridin-3-yl |

| Phenyl | -C(O)CH2- | Pyridin-3-yl |

| Cyclohexyl | -S(O)2CH2- | Pyridin-3-yl |

| Cyclohexyl | -C(O)NH- | Pyridin-3-yl |

| Cyclohexyl | -C(O)CH2- | Pyrimidin-5-yl |

| Cyclohexyl | -C(O)CH2- | Thiazol-2-yl |

Such a library would be instrumental in identifying key structural features required for biological activity and for validating the therapeutic target. nih.gov

Exploiting Chemical Space through Divergent and Combinatorial Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of compounds. manuscriptpoint.comeco-vector.com When coupled with a divergent synthetic strategy, it allows for the efficient exploration of a wide chemical space starting from a common intermediate.

A divergent synthesis for analogs of 2-cyclohexyl-N-(pyridin-3-yl)acetamide could start with a common building block, such as cyclohexylacetic acid or 3-aminopyridine. This core molecule can then be reacted with a variety of building blocks in a combinatorial fashion to produce a large library of analogs. For example, cyclohexylacetic acid could be coupled with a diverse set of amines, or 3-aminopyridine could be acylated with a range of carboxylic acids. This approach accelerates the discovery of new lead compounds by systematically exploring the impact of different substituents on biological activity. ontosight.ai

Design of Covalent Inhibitors Based on Electrophilic Warheads

Covalent inhibitors are molecules that form a strong, covalent bond with their biological target, often leading to irreversible inhibition. nih.govnih.gov This class of drugs has seen a resurgence in interest due to their potential for high potency and prolonged duration of action. researchgate.net The design of a targeted covalent inhibitor (TCI) involves incorporating a reactive electrophilic group, or "warhead," onto a molecular scaffold that directs it to a specific nucleophilic amino acid residue (such as cysteine, lysine, or serine) within the target protein's binding site. nih.govresearchgate.net

The 2-cyclohexyl-N-(pyridin-3-yl)acetamide scaffold could serve as the foundation for designing novel covalent inhibitors. By appending a suitable electrophilic warhead, the molecule could be engineered to target a specific nucleophilic residue in a protein of interest. The choice of warhead is critical and must be carefully tuned to ensure sufficient reactivity for target engagement without causing off-target effects. researchgate.net

Table 3: Examples of Electrophilic Warheads for Covalent Inhibitor Design

| Warhead Type | Target Residue(s) | Mechanism |

|---|---|---|

| Acrylamide | Cysteine | Michael Addition |

| Chloroacetamide | Cysteine, Lysine | Nucleophilic Substitution |

| Vinyl Sulfone | Cysteine | Michael Addition |

| Nitrile | Cysteine | Reversible Covalent Adduct |

| Epoxide | Cysteine, Serine, Lysine | Ring Opening |

By strategically placing one of these warheads on the cyclohexyl or pyridinyl rings of the 2-cyclohexyl-N-(pyridin-3-yl)acetamide scaffold, it may be possible to create highly potent and selective covalent inhibitors.

Emerging Research Areas and Future Perspectives in 2 Cyclohexyl N Pyridin 3 Yl Acetamide Research

Identification of Novel Therapeutic Indications and Undiscovered Biological Activities

While specific biological activities of 2-cyclohexyl-N-(pyridin-3-yl)acetamide are not yet extensively documented, the constituent chemical motifs provide a basis for postulating potential therapeutic applications. Derivatives of acetamide (B32628) are known to exhibit a wide array of pharmacological effects, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. ontosight.aiontosight.ainih.govarchivepp.com Similarly, compounds containing a cyclohexyl group are being investigated for a range of biological activities, with some derivatives showing potential as anti-inflammatory and analgesic agents, as well as in anticancer research.

Future research should, therefore, focus on systematic screening of 2-cyclohexyl-N-(pyridin-3-yl)acetamide against a diverse panel of biological targets. High-throughput screening campaigns could unveil previously unknown interactions with enzymes, receptors, and ion channels. Given the structural similarities to other biologically active molecules, initial investigations could prioritize targets associated with inflammation, pain, cancer, and infectious diseases. nih.govontosight.ai For instance, certain acetamide derivatives have been explored as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. smolecule.com A structured exploration of its bioactivity is a critical first step in realizing the therapeutic promise of this compound.

Table 1: Potential Therapeutic Areas for 2-cyclohexyl-N-(pyridin-3-yl)acetamide Based on Structural Analogs

| Therapeutic Area | Rationale based on Structural Components |

|---|---|

| Anti-inflammatory | Acetamide and cyclohexyl derivatives have shown anti-inflammatory properties. nih.gov |

| Analgesic | Certain acetamide derivatives are known for their pain-modulating effects. nih.gov |

| Anticancer | Cyclohexyl-containing compounds have been studied for their potential to inhibit cancer cell proliferation. |

| Antimicrobial | Acetamide derivatives have demonstrated activity against various bacterial strains. smolecule.comresearchgate.net |

| Neurodegenerative Diseases | Related acetamide compounds have been investigated as enzyme inhibitors in neurological disorders. smolecule.com |

Development of Greener and More Efficient Synthetic Methodologies

The advancement of research into 2-cyclohexyl-N-(pyridin-3-yl)acetamide is intrinsically linked to the availability of efficient and sustainable synthetic routes. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which can generate significant chemical waste. scispace.com The principles of green chemistry are increasingly being applied to amide synthesis, with a focus on minimizing waste, reducing the use of hazardous substances, and improving atom economy. scispace.combohrium.comnumberanalytics.com

Future synthetic research should explore catalytic methods for the direct amidation of cyclohexylacetic acid and 3-aminopyridine (B143674). The use of catalysts, such as those based on boric acid or transition metals, can facilitate the reaction under milder conditions and reduce the formation of byproducts. numberanalytics.comresearchgate.net Moreover, innovative techniques like microwave-assisted synthesis and solvent-free reaction conditions present promising avenues for developing more environmentally benign and efficient protocols for the production of 2-cyclohexyl-N-(pyridin-3-yl)acetamide. researchgate.netmdpi.com Biocatalytic methods, employing enzymes like lipases or amidases, also offer a highly selective and sustainable alternative for amide synthesis. numberanalytics.com

Table 2: Comparison of Synthetic Approaches for Amide Bond Formation

| Synthetic Method | Advantages | Disadvantages | Relevance to Green Chemistry |

|---|---|---|---|

| Stoichiometric Coupling Reagents | Robust and widely applicable. | Poor atom economy, generates significant waste. scispace.com | Low |

| Catalytic Direct Amidation | High atom economy, reduced waste. scispace.com | May require specific catalysts and conditions. | High |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. mdpi.com | Requires specialized equipment. | Moderate to High |

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification. numberanalytics.comresearchgate.net | Not all reactions are amenable to solvent-free conditions. | Very High |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com | Enzymes may have limited substrate scope and stability. | Very High |

Integration of Multi-Omics Data for a Holistic Understanding of Biological Impact

To gain a comprehensive understanding of the biological effects of 2-cyclohexyl-N-(pyridin-3-yl)acetamide, a systems-level approach is necessary. Multi-omics, which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for elucidating the complex interactions between a small molecule and a biological system. nih.govazolifesciences.com This integrated approach can reveal the mechanism of action, identify biomarkers of response, and uncover potential off-target effects. astrazeneca.comnih.gov

Future studies could employ multi-omics technologies to investigate the changes that occur in cells or organisms upon exposure to 2-cyclohexyl-N-(pyridin-3-yl)acetamide. For example, transcriptomic analysis could identify genes whose expression is altered by the compound, while proteomics could reveal changes in protein levels and post-translational modifications. azolifesciences.com Metabolomics could then be used to assess the impact on metabolic pathways. nih.gov The integration of these datasets can help to construct a detailed molecular map of the compound's biological activity, paving the way for more informed drug development and personalized medicine. mdpi.comnih.govhspublishing.org

Advanced Predictive Modeling for Pharmacological Efficacy

Computational methods are playing an increasingly important role in drug discovery by enabling the prediction of a compound's pharmacological properties before it is synthesized or tested in the lab. springernature.comnih.gov Advanced predictive modeling, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and machine learning algorithms, can be applied to 2-cyclohexyl-N-(pyridin-3-yl)acetamide to forecast its efficacy and potential targets. frontiersin.orgmdpi.com

Future research in this area should focus on developing and applying computational models to predict the drug-target interactions of 2-cyclohexyl-N-(pyridin-3-yl)acetamide. springernature.comnih.gov By comparing its chemical structure to libraries of known active compounds, it may be possible to identify likely biological targets. mdpi.com Molecular docking simulations can then be used to model the binding of the compound to these targets at an atomic level. As more experimental data becomes available, machine learning models can be trained to predict the biological activity of new derivatives, thereby accelerating the optimization of lead compounds. frontiersin.orgmdpi.com

Collaborative and Interdisciplinary Approaches in Academic Drug Discovery and Chemical Biology

The journey of a compound from initial discovery to a potential therapeutic is a long and complex process that requires a diverse range of expertise. nih.gov Collaborative and interdisciplinary approaches, particularly between academic institutions and industry partners, are crucial for advancing drug discovery projects. acs.orgdrugtargetreview.comdrugbank.com Such partnerships can leverage the innovative research environment of academia with the resources and drug development experience of the pharmaceutical industry. acs.orgitmedicalteam.pl

To maximize the potential of 2-cyclohexyl-N-(pyridin-3-yl)acetamide, future efforts should be rooted in collaboration. The formation of research consortia involving medicinal chemists, biologists, computational scientists, and pharmacologists will be essential. nih.gov These collaborations can facilitate the sharing of knowledge, resources, and technologies, thereby accelerating the research and development process. drugtargetreview.comitmedicalteam.pl Open-source science initiatives could also play a role in fostering a more collaborative research environment and ensuring that the potential of this and other promising compounds is fully explored.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-cyclohexyl-N-(pyridin-3-yl)acetamide |

| 3-aminopyridine |

| Acetylcholinesterase |

| Boric acid |

Q & A

Q. What are the optimal synthetic routes for 2-cyclohexyl-N-(pyridin-3-yl)acetamide, and how can purity be assessed?

Methodological Answer:

- Synthesis Optimization :

- Step 1 : Use a substitution reaction under alkaline conditions to introduce the cyclohexyl group to the pyridine core (similar to methods described for structurally related acetamides) .

- Step 2 : Perform condensation with cyanoacetic acid or analogous reagents under mild acidic conditions to form the acetamide bond .

- Step 3 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst type) to enhance yield. For example, dimethylformamide (DMF) at 80–100°C improves solubility of aromatic intermediates .

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for baseline separation of impurities.

- NMR Spectroscopy : Confirm absence of residual solvents (e.g., DMSO at δ 2.5 ppm) and side products .

Q. How can the structural and electronic properties of 2-cyclohexyl-N-(pyridin-3-yl)acetamide be characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify pyridinyl protons (δ 7.0–8.5 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm).

- 13C NMR : Confirm acetamide carbonyl resonance (~δ 170 ppm) and pyridine ring carbons .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., cleavage at the amide bond) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility :

- Test in polar (water, DMSO) and non-polar solvents (chloroform, ethyl acetate). Pyridine derivatives typically show higher solubility in DMSO due to hydrogen-bond acceptor capacity .

- Stability :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic instability of the acetamide group may require storage at –20°C .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of 2-cyclohexyl-N-(pyridin-3-yl)acetamide?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to kinases or proteases. Compare IC50 values with known inhibitors .

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., using [3H]-labeled ligands) can quantify affinity for GPCRs or nuclear receptors .

- Computational Docking :

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict redox stability. The pyridine ring’s electron-deficient nature may enhance metabolic resistance .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

- Analog Synthesis :

- Biological Testing :

- Screen analogs against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) to correlate substituents with activity .

Q. How can advanced analytical methods resolve contradictory data in biological assays?

Methodological Answer:

- Metabolite Profiling :

- Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the cyclohexyl group) that may interfere with activity .

- Isothermal Titration Calorimetry (ITC) :

- Quantify binding thermodynamics to distinguish true target engagement from nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.